Copper;indium

Thin-film photovoltaics Magnetron sputtering CIGS manufacturing

Copper Indium alloy (CAS 12053-87-1) is an intermetallic binary compound with the stoichiometric formula CuIn and a molecular weight of 178.36 g/mol. Primarily supplied as high-purity sputtering targets, it serves as the critical metallic precursor layer in the vacuum deposition of chalcopyrite photovoltaic absorbers, specifically Copper Indium Selenide (CIS) and Copper Indium Gallium Selenide (CIGS).

Molecular Formula CuIn
Molecular Weight 178.36 g/mol
CAS No. 12053-87-1
Cat. No. B14723751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;indium
CAS12053-87-1
Molecular FormulaCuIn
Molecular Weight178.36 g/mol
Structural Identifiers
SMILES[Cu].[In]
InChIInChI=1S/Cu.In
InChIKeyHVMJUDPAXRRVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Indium (CuIn) Alloy CAS 12053-87-1: Sputtering Target Procurement & Thin-Film Precursor Technical Guide


Copper Indium alloy (CAS 12053-87-1) is an intermetallic binary compound with the stoichiometric formula CuIn and a molecular weight of 178.36 g/mol [1]. Primarily supplied as high-purity sputtering targets, it serves as the critical metallic precursor layer in the vacuum deposition of chalcopyrite photovoltaic absorbers, specifically Copper Indium Selenide (CIS) and Copper Indium Gallium Selenide (CIGS) . The material exists as a metastable phase in the Cu-In binary system, with thermodynamic assessments establishing its formation and stability in thin-film processing below 110-120°C, distinguishing it from the higher-temperature intermetallic phases Cu11In9 and Cu7In3 that dominate bulk equilibrium phase diagrams [2].

Why CuIn Alloy Sputtering Targets Cannot Be Directly Substituted by Elemental or Binary Alternatives in CIGS Manufacturing


In the fabrication of CIGS solar cells via two-step selenization, substituting CuIn alloy precursors with stacked pure elemental layers (Cu/In bilayers) or alternative binary targets (e.g., CuGa) introduces significant process variability that degrades device performance. The binary CuIn alloy provides a homogeneous, pre-alloyed metallic matrix that ensures uniform selenium diffusion and prevents the formation of localized Cu-rich or In-rich phases during reactive annealing [1]. When pure In targets are used alone in magnetron sputtering, indium's high ductility and low melting point (156.6 °C) cause target surface oxidation, particle aggregation, and unstable plasma discharge at low power, resulting in film inhomogeneity and increased defect density [2]. The CuIn alloy target overcomes these limitations through a stabilized sputtering surface with reduced susceptibility to arcing, thereby enabling higher deposition rates and reproducible stoichiometric control across large-area substrates [2].

CuIn Alloy Comparative Performance Data: Sputtering Stability, Phase Purity & Stoichiometric Control


CuIn Alloy Target Eliminates In Aggregation and Arc Discharge Observed with Pure Indium Sputtering

When sputtered under variable power conditions, pure indium (In) targets exhibit severe performance limitations due to the metal's high ductility and low melting point (156.6 °C). The CuIn alloy target (37.0-45.5 wt% Cu; 54.5-63.0 wt% In) was explicitly developed to mitigate these issues. Experimental evidence from the patent specification demonstrates that the CuIn alloy enables stable sputtering across a wider power range, thereby eliminating indium aggregation and reducing the frequency of arc discharge events that degrade the structural quality of CIS/CIGS absorber films [1].

Thin-film photovoltaics Magnetron sputtering CIGS manufacturing

CuIn Alloy Precursor Enables Gradient Band Gap Engineering via Co-Sputtering with CuGa Targets

In a comparative study of CIGS absorber fabrication, the use of CuIn alloy targets co-sputtered with CuGa targets (rather than sequential elemental deposition) enabled the formation of a gradient band gap structure. The CuIn/CuGa precursor configuration produced a CIGS absorber layer with a high open-circuit voltage (Voc) and high short-circuit current (Jsc) due to the smooth grading of the Ga/(Ga+In) ratio throughout the film thickness [1]. This contrasts with uniformly deposited absorbers or those formed from pure elemental precursors, which lack the ability to create an optimal front-surface field for carrier collection.

Thin-film photovoltaics CIGS absorber engineering Band gap tuning

Commercial CuIn Sputtering Targets: Purity Grade Differentiation and Supply Chain Availability

The CuIn alloy sputtering target market offers multiple purity grades to address different application requirements. Standard purity grades include 99.9% (3N), 99.95% (3N5), and 99.99% (4N) as specified by major suppliers [1]. Higher purity grades up to 99.999% (5N) and 99.9999% (6N) are available for applications demanding minimal impurity incorporation, such as high-efficiency laboratory devices or production of semiconductor-grade films . Target dimensions and configurations are customizable to specific sputtering system requirements, with planar diameters ranging from 25 mm to 300 mm and thicknesses of 3-6 mm, and rotating target configurations available for large-area deposition [1].

Sputtering target procurement Materials purity Thin-film manufacturing

CuIn Precursor Route vs. Direct Quaternary CIGS Sputtering: Trade-offs in Post-Deposition Processing Requirements

Two distinct deposition strategies exist for CIGS absorber fabrication: (1) sputtering of metallic CuIn (and CuGa) alloy precursors followed by reactive selenization/sulfurization annealing, and (2) direct sputtering of quaternary CIGS compound targets. The metallic CuIn precursor route, while requiring a post-selenization step, offers advantages in compositional flexibility and large-area uniformity. In contrast, direct quaternary CIGS sputtering eliminates the need for post-selenization, thereby reducing overall processing time and cost [1]. The choice between these routes depends on manufacturing infrastructure, desired compositional control, and target utilization efficiency.

CIGS manufacturing Process optimization Thin-film deposition

CuIn Alloy Target Composition Optimization for Sputtering Arc Suppression: 37.0-45.5 wt% Cu Range

The CuIn alloy target composition range of 37.0-45.5 wt% Cu (54.5-63.0 wt% In) was identified as the optimal window for achieving stable sputtering performance while suppressing arc discharge and indium aggregation [1]. A narrower preferred range of 39.0-42.0 wt% Cu (58.0-61.0 wt% In) provides further optimization for high-quality CIS/CIGS absorber layer fabrication. This specific compositional window represents a quantifiable engineering parameter that distinguishes optimized CuIn targets from generic Cu-In alloys or off-stoichiometric mixtures.

Sputtering target engineering CIGS precursor composition Process optimization

CuIn Alloy (CAS 12053-87-1) Application Scenarios: CIGS Solar Cell Manufacturing, Advanced Packaging & Thermoelectric Materials Research


CIGS Thin-Film Photovoltaic Absorber Layer Fabrication via Two-Step Selenization

CuIn alloy sputtering targets are the industry-standard precursor material for fabricating CuInSe2 (CIS) and CuIn1-xGaxSe2 (CIGS) absorber layers via the two-step selenization process. In this application, the CuIn target (co-sputtered with CuGa) deposits a homogeneous metallic precursor film that is subsequently annealed in H2Se or Se vapor to form the chalcopyrite semiconductor phase. The optimized composition range of 37.0-45.5 wt% Cu ensures stable sputtering without arc discharge, enabling large-area uniformity required for module-scale manufacturing [5]. This approach is the dominant commercial production route for CIGS photovoltaic modules and supports laboratory devices achieving >15% conversion efficiency [6].

Co-Sputtering with CuGa Targets for Gradient Band Gap CIGS Absorber Engineering

Advanced CIGS device architectures employ co-sputtering of CuIn and CuGa alloy targets to create a compositional gradient in the Ga/(Ga+In) ratio throughout the absorber film thickness. This gradient band gap structure enhances carrier collection efficiency by generating a front-surface field that reduces interface recombination. Research has demonstrated that CuIn/CuGa co-sputtered precursors yield CIGS absorbers with high open-circuit voltage (Voc) and short-circuit current (Jsc), contributing to improved overall power conversion efficiency [5]. Procurement of both CuIn and CuGa targets supports this advanced manufacturing strategy.

Low-Temperature Cu-In Intermetallic Bonding for Advanced Electronic Packaging

The Cu-In binary system offers unique advantages for low-temperature soldering and transient liquid phase (TLP) bonding in 3D IC packaging applications. The formation of CuIn and CuIn2 intermetallic compounds at temperatures as low as 60-120 °C enables bonding processes that minimize thermal stress and component warpage [5][6]. Indium's low melting point (156.6 °C) combined with its excellent ductility and corrosion resistance makes Cu-In intermetallics attractive for flexible electronics, biochip assembly, and thermal interface materials (TIM) where high-temperature lead-free solders (>200 °C) are unsuitable [6]. This application leverages the diffusion-controlled formation kinetics and metastable phase behavior of CuIn documented in recent thermodynamic assessments.

CuIn-Based Ternary and Quaternary Thermoelectric Materials Research

CuIn alloys and their chalcogenide derivatives (CuInTe2, CuInSe2, CuInS2) serve as foundational compositions for developing high-performance thermoelectric materials. While CuInTe2 has demonstrated thermoelectric figure of merit (ZT) values exceeding 1.0 at elevated temperatures, recent research has focused on doping and defect engineering strategies to further enhance performance. Trace Ag doping at indium sites in CuInTe2 achieved ZT of 1.38 at 823 K, representing an 18% enhancement over pristine material [5]. Similarly, Zn substitution in CuInSe2.02 doubled the peak ZT to 0.18 at 773 K compared to the pristine compound [6]. CuIn alloy serves as the metallic precursor for synthesizing these chalcopyrite-structured thermoelectric materials, making high-purity CuIn target procurement relevant for research laboratories developing advanced energy conversion materials.

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